molecular formula C16H16ClNO3 B5706055 2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide

2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide

Cat. No. B5706055
M. Wt: 305.75 g/mol
InChI Key: PEDBDNAVYTVVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide, also known as GW 501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity in the bodybuilding community due to its ability to enhance endurance and performance. In

Mechanism of Action

2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a key role in lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn leads to improved endurance and energy expenditure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide have been extensively studied in animal models. It has been shown to increase endurance and reduce fatigue by enhancing the oxidative capacity of skeletal muscle. It has also been shown to improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and reducing the expression of genes involved in lipogenesis. In addition, it has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide in lab experiments is its ability to enhance endurance and performance in animal models. This makes it a useful tool for studying the effects of exercise and physical activity on various physiological processes. However, one of the limitations of using 2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide is its potential for off-target effects. It is important to carefully consider the dose and duration of treatment to ensure that the results are specific to the intended target.

Future Directions

There are several future directions for the study of 2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential use in the treatment of muscle wasting disorders such as sarcopenia. In addition, further studies are needed to explore the long-term safety and efficacy of 2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide in humans.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide involves the reaction of 2-chlorophenol with chloroacetyl chloride in the presence of a base to form 2-chloroacetophenone. This intermediate is then reacted with 4-methoxybenzylamine to form the final product. The synthesis of 2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide is a multi-step process that requires expertise in organic chemistry.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and enhance endurance in animal models. In addition, it has been investigated for its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-13-8-6-12(7-9-13)10-18-16(19)11-21-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDBDNAVYTVVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

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